molecular formula C11H13BrN2O B1241942 3-Br-cytisine

3-Br-cytisine

Cat. No.: B1241942
M. Wt: 269.14 g/mol
InChI Key: DWDCLEHDNICBMI-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of 3-Bromocytisine involves introducing a bromine atom into the cytisine structure.

      Reaction Conditions: Specific synthetic routes and conditions may vary, but bromination reactions are commonly employed.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactions: 3-Bromocytisine can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Bromination typically employs bromine or bromine-containing reagents.

      Major Products: The major product is 3-Bromocytisine itself, resulting from the bromination of cytisine.

  • Scientific Research Applications

      Chemistry: Researchers study 3-Bromocytisine’s reactivity, stereochemistry, and novel synthetic methodologies.

      Biology: Investigating its effects on nAChRs sheds light on neural signaling pathways.

      Medicine: Potential therapeutic applications, such as nicotine addiction treatment, are explored.

      Industry: Its use in drug discovery and development is an area of interest.

  • Mechanism of Action

      Molecular Targets: 3-Bromocytisine specifically interacts with α4β2 and α7 nAChRs.

      Pathways Involved: Activation of these receptors modulates neurotransmission and neuronal excitability.

  • Comparison with Similar Compounds

      Uniqueness: 3-Bromocytisine’s potency and selectivity distinguish it from other nAChR agonists.

      Similar Compounds: While cytisine and nicotine share structural similarities, 3-Bromocytisine’s bromine substitution sets it apart.

    Properties

    IUPAC Name

    5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DWDCLEHDNICBMI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2CNCC1C3=CC=C(C(=O)N3C2)Br
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H13BrN2O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    269.14 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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